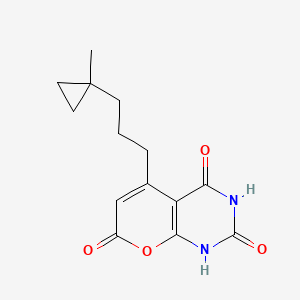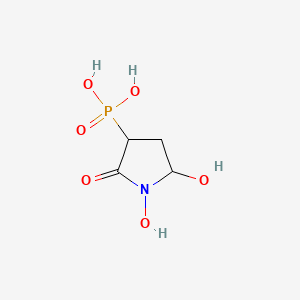
SF2312
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SF2312 is a natural phosphonic acid compound produced by the actinomycete Micromonospora. It has garnered significant attention due to its potent inhibitory effects on the enzyme enolase, which plays a crucial role in the glycolytic pathway. This compound has demonstrated broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria .
Métodos De Preparación
SF2312 is synthesized through a series of chemical reactions involving the actinomycete Micromonospora. The synthetic route typically involves the fermentation of Micromonospora species, followed by extraction and purification processes to isolate the compound. The reaction conditions for the synthesis of this compound include maintaining anaerobic conditions to ensure the stability and activity of the compound .
Análisis De Reacciones Químicas
SF2312 undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the phosphonic acid group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that retain or enhance its biological activity .
Aplicaciones Científicas De Investigación
SF2312 has a wide range of scientific research applications, including:
Mecanismo De Acción
SF2312 exerts its effects by inhibiting the enzyme enolase, which is involved in the glycolytic pathway. The compound binds to the active site of enolase, mimicking a high-energy intermediate formed during the catalytic process. This binding prevents the enzyme from catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate, thereby disrupting glycolysis and inhibiting bacterial growth .
Comparación Con Compuestos Similares
SF2312 is unique in its potent inhibitory activity against enolase compared to other similar compounds. Some similar compounds include:
Phosphonoacetohydroxamate: Another enolase inhibitor, but with a different binding mechanism.
Methylthis compound: A derivative of this compound with a methyl group substitution at the alpha carbon, which enhances its inhibitory activity.
This compound stands out due to its natural origin and broad-spectrum antibacterial properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
107729-45-3 |
|---|---|
Fórmula molecular |
C4H8NO6P |
Peso molecular |
197.08 |
Nombre IUPAC |
(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid |
InChI |
InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11) |
Clave InChI |
CGWBGDOPBYWJKZ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1O)O)P(=O)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SF2312; SF 2312; SF-2312 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


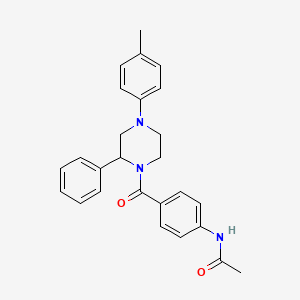
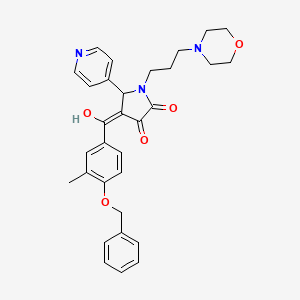
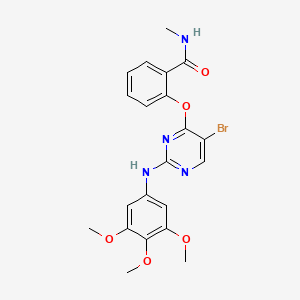
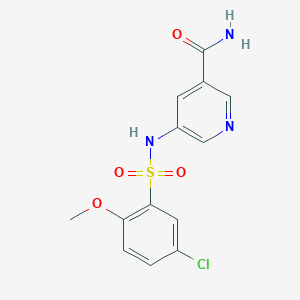
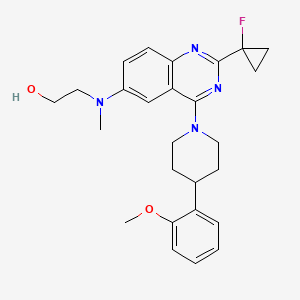

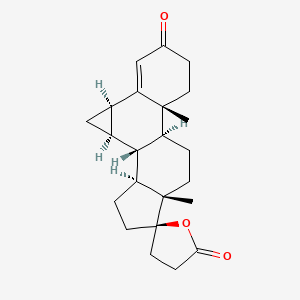
![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
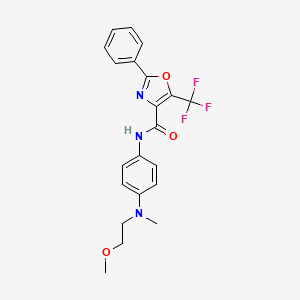
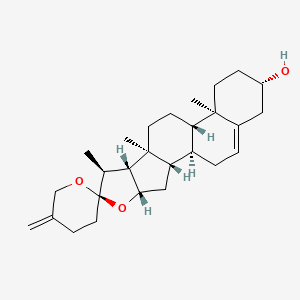
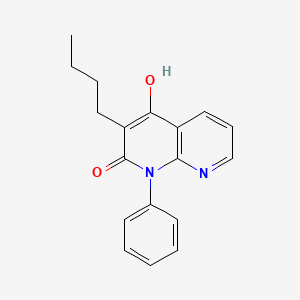
![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
